molecular formula C20H27NO3 B4189552 3-Hydroxy-1-methyl-3-[5-(2-methylbutan-2-yl)-2-oxocyclohexyl]indol-2-one

3-Hydroxy-1-methyl-3-[5-(2-methylbutan-2-yl)-2-oxocyclohexyl]indol-2-one

Cat. No.: B4189552
M. Wt: 329.4 g/mol
InChI Key: FZLYWLDMWONEHF-UHFFFAOYSA-N
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Description

3-Hydroxy-1-methyl-3-[5-(2-methylbutan-2-yl)-2-oxocyclohexyl]indol-2-one is a complex organic compound with a unique structure that includes a cyclohexyl ring, an indole moiety, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-methyl-3-[5-(2-methylbutan-2-yl)-2-oxocyclohexyl]indol-2-one typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the cyclohexyl ring through a cyclization reaction, followed by the introduction of the indole moiety via a condensation reaction. The final steps often include functional group modifications to achieve the desired structure.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes used in laboratory settings. These methods often employ large-scale reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-methyl-3-[5-(2-methylbutan-2-yl)-2-oxocyclohexyl]indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

3-Hydroxy-1-methyl-3-[5-(2-methylbutan-2-yl)-2-oxocyclohexyl]indol-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as drug development for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-methyl-3-[5-(2-methylbutan-2-yl)-2-oxocyclohexyl]indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives and cyclohexyl-containing molecules. Examples include:

  • 3-[5-(1,1-dimethylpropyl)-2-oxocyclohexyl]-1-methyl-1,3-dihydro-2H-indol-2-one
  • 3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one

Uniqueness

What sets 3-Hydroxy-1-methyl-3-[5-(2-methylbutan-2-yl)-2-oxocyclohexyl]indol-2-one apart is its unique combination of functional groups and structural features, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-hydroxy-1-methyl-3-[5-(2-methylbutan-2-yl)-2-oxocyclohexyl]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3/c1-5-19(2,3)13-10-11-17(22)15(12-13)20(24)14-8-6-7-9-16(14)21(4)18(20)23/h6-9,13,15,24H,5,10-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLYWLDMWONEHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1CCC(=O)C(C1)C2(C3=CC=CC=C3N(C2=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxy-1-methyl-3-[5-(2-methylbutan-2-yl)-2-oxocyclohexyl]indol-2-one
Reactant of Route 2
3-Hydroxy-1-methyl-3-[5-(2-methylbutan-2-yl)-2-oxocyclohexyl]indol-2-one
Reactant of Route 3
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3-Hydroxy-1-methyl-3-[5-(2-methylbutan-2-yl)-2-oxocyclohexyl]indol-2-one
Reactant of Route 4
3-Hydroxy-1-methyl-3-[5-(2-methylbutan-2-yl)-2-oxocyclohexyl]indol-2-one
Reactant of Route 5
3-Hydroxy-1-methyl-3-[5-(2-methylbutan-2-yl)-2-oxocyclohexyl]indol-2-one
Reactant of Route 6
3-Hydroxy-1-methyl-3-[5-(2-methylbutan-2-yl)-2-oxocyclohexyl]indol-2-one

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